2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile
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Description
2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, including compounds structurally related to 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile. These compounds were subjected to in silico molecular docking screenings, revealing moderate to good binding energies, suggesting potential biological activities. The synthesized compounds exhibited antimicrobial and antioxidant activities, indicating their potential application in developing new therapeutic agents (Flefel et al., 2018).
Novel Class of Pyridazin-3-one Derivatives
Ibrahim and Behbehani (2014) established a synthesis route for a new class of pyridazin-3-one derivatives, which are structurally related to the compound of interest. These derivatives were synthesized through reactions involving active methylene compounds, leading to the formation of pyridazin-3-one derivatives with excellent yields. The study highlights the versatility of pyridazine derivatives in synthesizing fused azines, expanding their potential applications in medicinal chemistry and drug design (Ibrahim & Behbehani, 2014).
Cytotoxic Heterocyclic Compounds
Shaker and Marzouk (2016) focused on synthesizing new heterocyclic compounds using a derivative related to 2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile. These compounds, including oxoindolinylidene, dimethylpyrazolyl, and oxopyrazolyl derivatives, were tested in vitro against various human tumor cell lines. The study provides insights into the potential of pyridazinyl derivatives in developing new cytotoxic agents for cancer therapy (Shaker & Marzouk, 2016).
properties
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-10(9-13(21-2)15(12)22-3)11-4-5-14(19)18(17-11)7-6-16/h4-5,8-9H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNJYSKFRVGEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetonitrile |
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